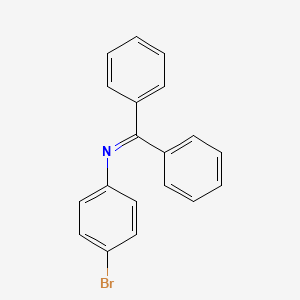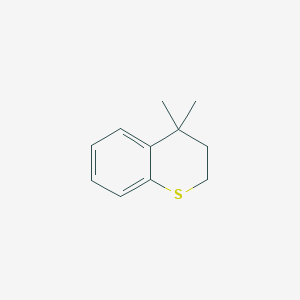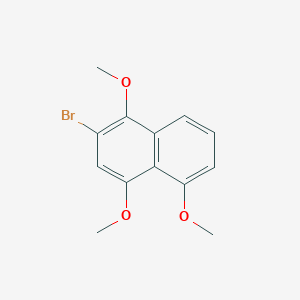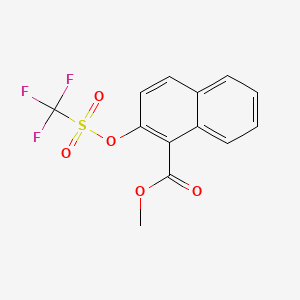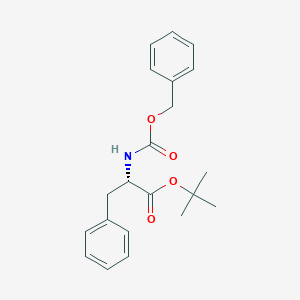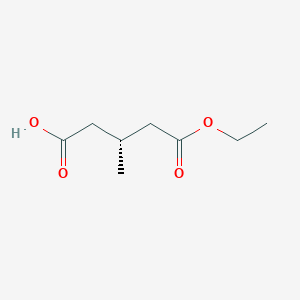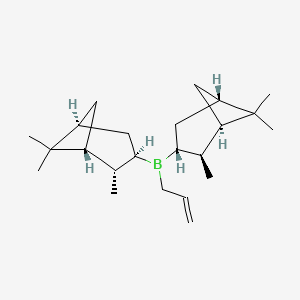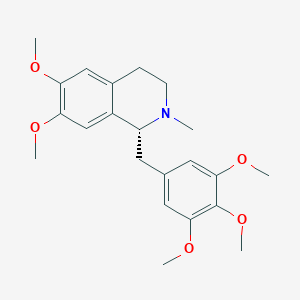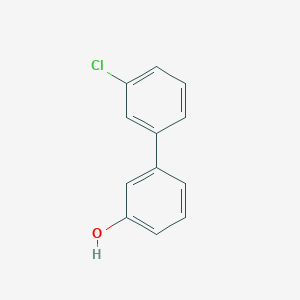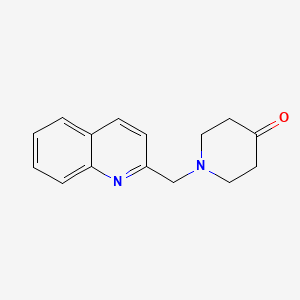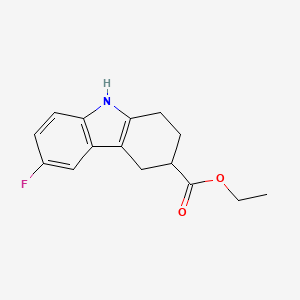
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various heterocyclic compounds, such as imidazoquinoline and quinolone derivatives. These syntheses often involve reactions with other chemicals to create new compounds with potential applications in various fields, including pharmaceuticals and materials science (Al-Dweik et al., 2009), (Nosova et al., 2002).
Antibacterial Properties
- Research has shown that derivatives of this compound exhibit antibacterial properties. This includes studies on various analogues of the compound and their effectiveness against different bacterial strains. The focus has been on developing new antibacterial agents that can potentially address the growing issue of antibiotic resistance (Egawa et al., 1984), (Al‐Qawasmeh et al., 2009).
Photophysical Characterization
- The compound has been involved in studies related to the photophysical properties of fluorophores. These studies explore how different derivatives of the compound behave under various light conditions, which is crucial in the development of fluorescent probes and materials for optical applications (Ghosh et al., 2013).
Development of Fluorescent Probes
- There has been significant research in developing novel fluorescent probes based on carbazole derivatives. These probes have potential applications in bioimaging and diagnostics. The focus is on creating probes that can operate in the near-infrared spectrum, which is useful for deeper tissue imaging (You-min, 2014).
Modification for Biological Activity
- Modifications of tetrahydrocarbazoles, including those with the fluoro group, have been explored to study their effects on neuronal receptors. These studies are significant for understanding how chemical modifications can impact the biological activity of a compound, which has implications in drug development (Sokolov et al., 2014).
In Vitro Biological Activity
- The compound has been used as an intermediate in synthesizing various derivatives for in vitro biological studies. These studies aim to evaluate the biological activity of these derivatives against different microorganisms, contributing to the development of new antimicrobial agents (Ziegler et al., 1988).
Spectroscopic Investigation of Derivatives
- The compound has been part of studies focusing on the spectroscopic investigation of its carboxylic acid derivatives. Such studies are important for developing new fluorescent materials and understanding the properties of these compounds under different environmental conditions (Mitra et al., 2013).
Antimicrobial Evaluation
- Novel carbazole-based derivatives, including those from the tetrahydro-1H-carbazole family, have been synthesized and evaluated for their antimicrobial properties. This research contributes to the search for new compounds with effective antibacterial and antifungal activities (Kadnor et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWUPKPQLZOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446169 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester | |
CAS RN |
322725-63-3 | |
| Record name | 6-FLUORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

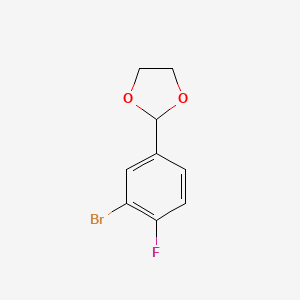
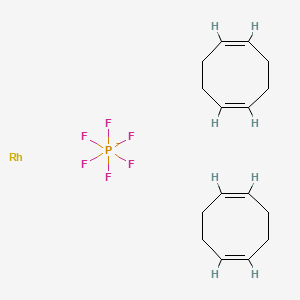
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
